
PatMaN: A Technical Guide to a High-
Throughput Short Sequence Search Tool

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Patman

Cat. No.: B1221989 Get Quote
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This in-depth technical guide provides a comprehensive overview of PatMaN (Pattern Matching

in Nucleotide databases), a powerful command-line tool for rapid alignment of large sets of

short nucleotide sequences against extensive databases, such as whole genomes. This

document details the core algorithm, experimental protocols, performance metrics, and

provides visualizations of its operational workflow and underlying logic. The C++ source code

for PatMaN is available under the GNU General Public License.[1][2]

Core Concepts
PatMaN is designed for efficiency when searching for numerous short nucleotide sequences,

accommodating a predefined number of mismatches and gaps.[1][2][3] It is particularly well-

suited for applications such as microarray probe mapping, transcription factor binding site

identification, and miRNA target analysis. The tool reads both query and database sequences

in FASTA format and outputs the alignments in a tab-separated format.

The core of PatMaN's functionality lies in its implementation of a non-deterministic automata

matching algorithm built upon a keyword tree of the search strings. This approach allows for

exhaustive searches without the heuristic limitations of seed-based alignment methods, which

can be crucial when dealing with very short sequences or when alignments with mismatches or

gaps are expected.
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The PatMaN Algorithm
PatMaN's algorithm can be broken down into two main phases: keyword tree construction and

database searching.

2.1. Keyword Tree Construction

Initially, PatMaN constructs a keyword tree from the provided set of short query sequences.

Each path from the root to a leaf in this tree represents a unique query sequence. To account

for searches on both strands of a DNA database, the reverse complement of each query

sequence is also added to the tree.

If the user enables the ambiguity flag, the tree is expanded to include all possible nucleotide

bases at ambiguous positions within the query sequences. Otherwise, only the standard IUPAC

ambiguity code 'N' is recognized and is treated as a mismatch.

2.2. Database Searching with a Non-Deterministic Automaton

Once the keyword tree is built, PatMaN processes the target database sequence one base at a

time. It maintains a list of partial matches, each represented by a node in the keyword tree and

an associated edit distance (the number of mismatches and gaps).

For each base in the database sequence, the algorithm attempts to extend all current partial

matches by traversing the corresponding edge in the keyword tree. If a perfect match occurs,

the partial match is advanced to the next node with no change in the edit distance. In the case

of a mismatch or a gap, a new partial match is created with an incremented edit distance, as

long as this distance remains below the user-defined threshold. This process allows for the

simultaneous exploration of all possible alignments for all query sequences at each position in

the database.

Quantitative Data
The performance of PatMaN has been benchmarked for tasks such as mapping microarray

probes to a genome. The following table summarizes key performance metrics reported in the

original publication.
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Parameter Value

CPU 2.2 GHz Workstation

RAM Usage ~260 MB

Task
Matching 201,807 Affymetrix HGU95-A 25mer

probes to the chimpanzee genome (panTro2)

Allowed Mismatches 1

Allowed Gaps 0

Execution Time ~2.5 hours

Total Hits Found 15.9 million

Experimental Protocols
PatMaN is a command-line tool, and its execution is controlled by a set of parameters. A typical

experimental workflow involves preparing the input files, running the PatMaN executable with

the desired options, and then processing the output.

4.1. Input Data Preparation

Query Sequences: Create a FASTA file containing the short nucleotide sequences to be

searched. Each sequence should have a unique identifier.

Database Sequences: Prepare a FASTA file with the large nucleotide database (e.g., a

chromosome or an entire genome).

4.2. Execution via Command Line

The basic command structure for running PatMaN is as follows:

Key Command-Line Options:
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Option Description

-P, --patterns
Specifies the input file containing the pattern

(query) sequences in FASTA format.

-D, --databases
Specifies the input file containing the database

sequences in FASTA format.

-e, --edits
Sets the maximum number of edits (mismatches

+ gaps) allowed per match.

-g, --gaps
Sets the maximum number of gaps allowed per

match. Note that gaps also count as edits.

-o, --output
Redirects the output to the specified file. The

default is standard output.

-a, --ambicodes
Activates the interpretation of ambiguity codes

in the pattern sequences.

-s, --singlestrand
Deactivates matching of the reverse-

complements of the patterns.

4.3. Output Format

PatMaN produces a tab-separated output file with the following columns for each match found:

Database sequence name

Pattern name

Start position of the match in the database sequence (1-based)

End position of the match in the database sequence

Strand (+ for forward, - for reverse complement)

Edit distance (number of mismatches + gaps)

Visualizations
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To further elucidate the functionality of PatMaN, the following diagrams illustrate the

experimental workflow and the core algorithmic logic.

Input Preparation

PatMaN Execution Output

Query Sequences
(FASTA)

patman -P query.fa -D db.fa -e 1

Database Sequences
(FASTA)

Tab-separated
Alignment Results

Click to download full resolution via product page

A high-level overview of the PatMaN experimental workflow.
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Phase 1: Tree Construction

Phase 2: Database Search
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The logical flow of the core PatMaN algorithm.
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Sequence Search Tool]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221989#patman-source-code-and-documentation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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